![molecular formula C34H29NO2 B12582455 Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- CAS No. 197162-59-7](/img/structure/B12582455.png)
Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is an organic compound with the molecular formula C34H29NO2. This compound is characterized by its complex structure, which includes phenol groups and bis(4-methylphenyl)amino groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with 4-nitrobenzaldehyde under specific conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mécanisme D'action
The mechanism by which Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-methylenebis-: Another phenol derivative with similar structural features.
Phenol, 4,4’-isopropylidenebis-: Known for its use in the production of polycarbonate plastics.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with related chemical properties.
Uniqueness
Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Propriétés
Numéro CAS |
197162-59-7 |
|---|---|
Formule moléculaire |
C34H29NO2 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C34H29NO2/c1-24-3-13-29(14-4-24)35(30-15-5-25(2)6-16-30)31-17-7-26(8-18-31)23-34(27-9-19-32(36)20-10-27)28-11-21-33(37)22-12-28/h3-23,36-37H,1-2H3 |
Clé InChI |
FFZBUVQDWOZOEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
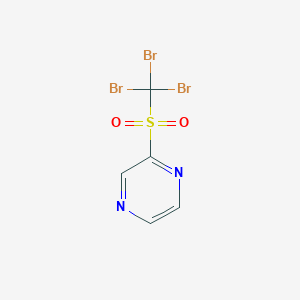


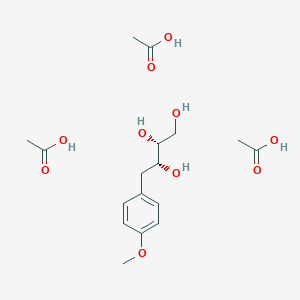
![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
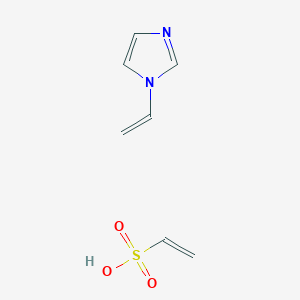
![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
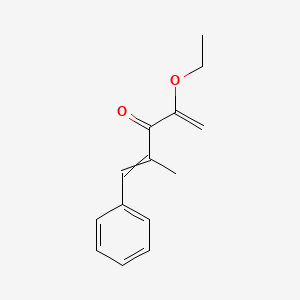
![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)
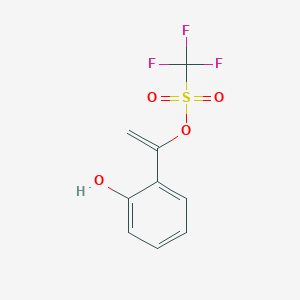
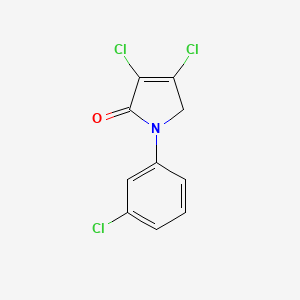
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
